

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Cyclohexylpropanoic acid*

Cat. No.: *B1359865*

[Get Quote](#)

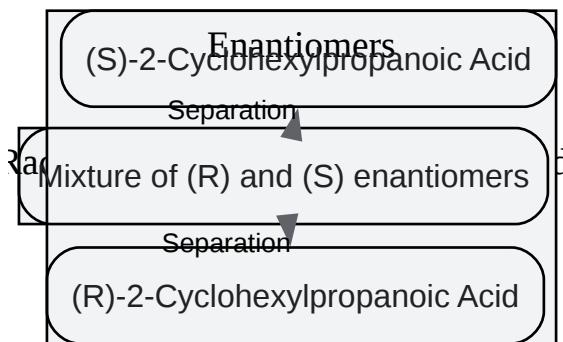
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropanoic acid is a carboxylic acid characterized by a cyclohexane ring attached to the alpha-carbon of a propanoic acid moiety. Its structure, which includes a chiral center, gives rise to stereoisomers with potentially distinct biological activities, making it a molecule of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **2-Cyclohexylpropanoic acid**, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

2-Cyclohexylpropanoic acid exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The physical and chemical properties can vary between these forms.


Table 1: Physicochemical Properties of **2-Cyclohexylpropanoic Acid**

Property	Racemic Mixture	(S)-Enantiomer	(R)-Enantiomer
IUPAC Name	(\pm)-2-Cyclohexylpropanoic acid	(2S)-2-Cyclohexylpropanoic acid[1]	(2R)-2-Cyclohexylpropanoic acid[2]
Synonyms	2-Cyclohexylpropionic acid	(S)-2-Cyclohexylpropionic acid	(R)-2-Cyclohexylpropionic acid
CAS Number	6051-13-4[3]	3527-63-7[1]	3451-36-3[4]
Molecular Formula	C ₉ H ₁₆ O ₂ [3]	C ₉ H ₁₆ O ₂ [1]	C ₉ H ₁₆ O ₂ [4]
Molecular Weight	156.22 g/mol [3]	156.22 g/mol [1][5]	156.22 g/mol [4]
Melting Point	Data not available	46-47 °C[5]	Data not available
Boiling Point	Data not available	95 °C at 0.2 Torr[5]	Data not available
Density	Data not available	1.019 ± 0.06 g/cm ³ (Predicted)[5]	Data not available
Solubility	Data not available	Data not available	Data not available
pKa	Data not available	4.79 ± 0.10 (Predicted)[5]	Data not available

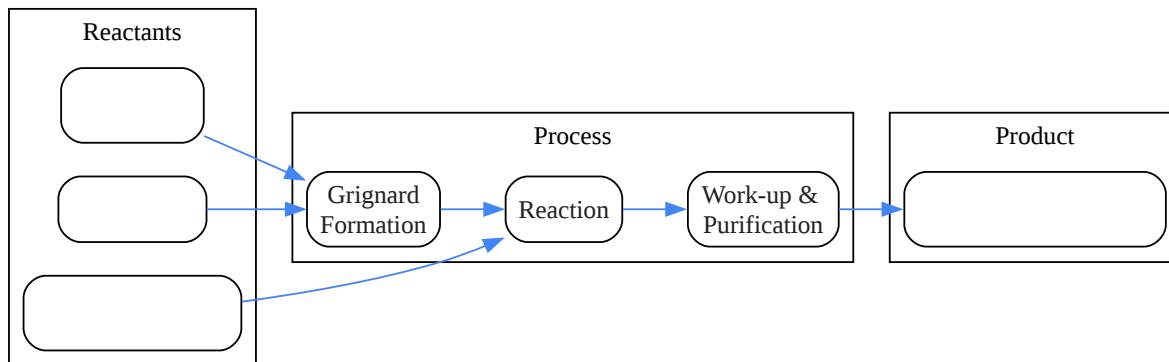
Chemical Structure and Stereoisomerism

The core structure of **2-Cyclohexylpropanoic acid** consists of a cyclohexane ring bonded to the second carbon atom of a propanoic acid chain. This second carbon atom is a chiral center, leading to the existence of two enantiomers: **(S)-2-Cyclohexylpropanoic acid** and **(R)-2-Cyclohexylpropanoic acid**.

The spatial arrangement of the substituents around the chiral center determines the stereochemistry of the molecule. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the propanoic acid group relative to the cyclohexane ring (axial vs. equatorial) can influence the molecule's overall energy and reactivity.

[Click to download full resolution via product page](#)

Figure 1. Relationship between racemic **2-Cyclohexylpropanoic acid** and its enantiomers.


Experimental Protocols

Synthesis of 2-Cyclohexylpropanoic Acid

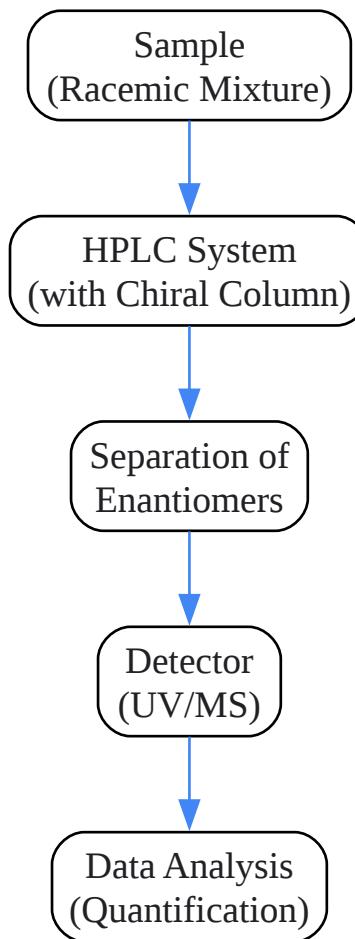
A common synthetic route to **2-Cyclohexylpropanoic acid** involves the alkylation of a suitable enolate with a cyclohexyl halide, or the hydrogenation of a corresponding unsaturated precursor. A plausible, though not explicitly detailed in the provided search results, method could be the reaction of a Grignard reagent with 2-bromopropanoic acid.

Hypothetical Grignard Reaction Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon). Cyclohexyl bromide is added dropwise to initiate the formation of cyclohexylmagnesium bromide.
- **Reaction with 2-Bromopropanoic Acid:** A solution of 2-bromopropanoic acid in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C).
- **Work-up:** The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Figure 2. Hypothetical synthesis workflow for **2-Cyclohexylpropanoic acid** via Grignard reaction.


Analytical Methodologies

The analysis of **2-Cyclohexylpropanoic acid**, particularly the separation and quantification of its enantiomers, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

General HPLC Protocol for Chiral Separation:

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.
- Chiral Stationary Phase (CSP): A column with a chiral selector is essential for enantiomeric separation. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating acidic compounds.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. For reversed-phase chromatography, a mixture of water, acetonitrile, or methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is common.

- Detection: UV detection at a wavelength where the analyte absorbs, or mass spectrometry for higher sensitivity and structural confirmation.
- Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

[Click to download full resolution via product page](#)

Figure 3. General workflow for the chiral HPLC analysis of **2-Cyclohexylpropanoic acid**.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking **2-Cyclohexylpropanoic acid** to specific biological activities or signaling pathways. However, the structural similarity to other 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential for similar biological effects. The biological activity of propionic acid itself has been studied, indicating roles in lowering fatty acid content, reducing food intake, and exerting

immunosuppressive actions. These effects are thought to be mediated through interactions with G-protein coupled receptors and activation of peroxisome proliferator-activated receptor γ (PPAR γ).

Further research is required to elucidate the specific biological targets and mechanisms of action of **2-Cyclohexylpropanoic acid** and its enantiomers. Computational modeling and *in vitro* screening assays would be valuable first steps in identifying potential biological activities.

Conclusion

2-Cyclohexylpropanoic acid is a chiral carboxylic acid with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized the currently available information on its chemical and physical properties, structure, and potential analytical methodologies. While detailed experimental protocols and biological activity data are still lacking in the public domain, the information provided herein serves as a foundational resource for researchers interested in exploring this molecule. Further studies are warranted to fully characterize its properties, develop efficient synthetic and analytical methods, and uncover its potential biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-Cyclohexylpropanoic acid | C9H16O2 | CID 6951740 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Cyclohexylpropanoic acid | C9H16O2 | CID 6951742 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359865#2-cyclohexylpropanoic-acid-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com